1-(benzenesulfonyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine
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Overview
Description
1-(benzenesulfonyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine is a complex organic compound that features a piperazine ring substituted with benzenesulfonyl and 2-chloro-4-nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the piperazine ring using benzenesulfonyl chloride under basic conditions.
Attachment of the 2-chloro-4-nitrophenyl Group: The final step involves the nucleophilic substitution reaction where the piperazine derivative reacts with 2-chloro-4-nitrophenyl isocyanate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(benzenesulfonyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution using sodium azide or thiourea.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products:
Reduction of Nitro Group: 2-chloro-4-aminophenyl derivative.
Substitution of Chloro Group: Corresponding substituted derivatives depending on the nucleophile used.
Hydrolysis of Sulfonyl Group: Corresponding sulfonic acid derivative.
Scientific Research Applications
1-(benzenesulfonyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of sulfonyl and nitrophenyl groups with biological targets.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors that have affinity for sulfonyl or nitrophenyl groups.
Pathways Involved: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity.
Comparison with Similar Compounds
- 1-(benzenesulfonyl)-4-(2-chlorophenyl)-2-methylpiperazine
- 1-(benzenesulfonyl)-4-(4-nitrophenyl)-2-methylpiperazine
- 1-(benzenesulfonyl)-4-(2-chloro-4-methylphenyl)-2-methylpiperazine
Comparison: 1-(benzenesulfonyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2-chloro-4-nitrophenyl)-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-13-12-19(17-8-7-14(21(22)23)11-16(17)18)9-10-20(13)26(24,25)15-5-3-2-4-6-15/h2-8,11,13H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFHWOHMCMFXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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